4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
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Overview
Description
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a chemical compound with the molecular formula C21H22N2O2 and a molecular weight of 334.419.
Preparation Methods
The synthesis of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a quinoline derivative with a morpholine substituent.
Chemical Reactions Analysis
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine has gained significant attention in scientific research due to its potential therapeutic applications. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biological probe or tool for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline ring and morpholine substituent play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine can be compared with other similar compounds, such as:
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol: This compound also features a quinoline ring and a morpholine substituent but has a hydroxyl group at the 8-position.
4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine: This compound is similar but has a methyl group at the 3-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4-[8-[(2-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-2-3-6-18(16)15-25-19-8-4-7-17-9-10-20(22-21(17)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGMOHCVOBPAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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